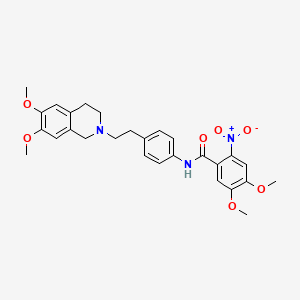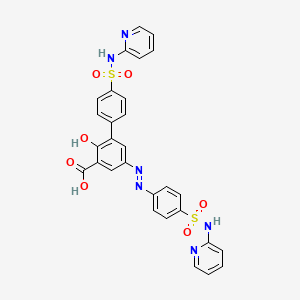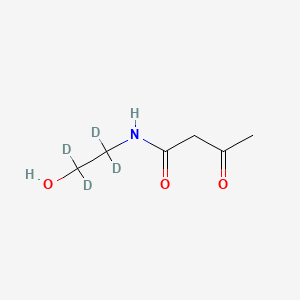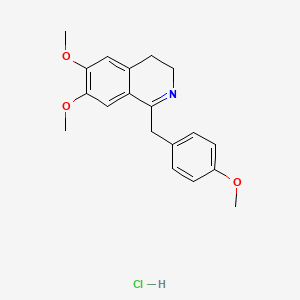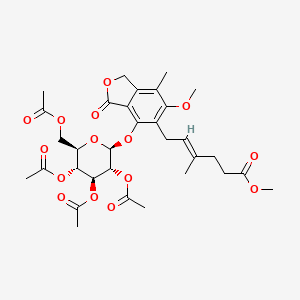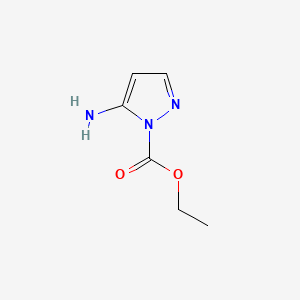
Methyl Gestodene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl Gestodene is a synthetic progestogen, a derivative of testosterone, and is commonly used in hormonal contraceptives. It is known for its high potency and effectiveness in preventing ovulation. This compound is often combined with estrogen in oral contraceptive pills to provide effective birth control. It is also used in hormone replacement therapy for menopausal women.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Gestodene involves several steps, starting from basic steroidal structures. One common method involves the selective protection of the 3-position carbonyl group using diol on 13 beta-ethyl-15 alpha-acetoxyl-gonane-4-ene-3,17-diketone. This intermediate is then subjected to various reactions, including reduction and hydroxylation, to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of readily available raw materials and mild reaction conditions to ensure high yield and purity. The intermediates and final product are purified using techniques such as crystallization and chromatography to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Methyl Gestodene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
Methyl Gestodene has several scientific research applications, including:
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceutical formulations and as a research tool in drug development.
作用机制
Methyl Gestodene exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor, leading to changes in gene expression that result in the inhibition of ovulation. It also has weak androgenic, antimineralocorticoid, and glucocorticoid activities . Additionally, this compound acts as a positive allosteric modulator of protease-activated receptor 1 (PAR1), enhancing platelet aggregation .
相似化合物的比较
Methyl Gestodene is often compared with other progestogens such as desogestrel, norgestimate, dienogest, and nomegestrol. These compounds share some common properties but differ in their pharmacokinetic profiles and hormonal activities . For example:
Desogestrel: Similar in potency but acts as a prodrug.
Norgestimate: Also a prodrug, with a different metabolic pathway.
Dienogest: Has antiandrogenic properties and is less potent in inhibiting ovulation.
Nomegestrol: Derived from 19-norprogesterone and has unique pharmacological properties.
This compound is unique due to its high potency, rapid onset of action, and minimal androgenic effects, making it a preferred choice in hormonal contraceptives .
属性
CAS 编号 |
66452-30-0 |
|---|---|
分子式 |
C22H28O2 |
分子量 |
324.464 |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-17-prop-1-ynyl-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-3-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)4-2/h10,13-14,17-20,24H,4-9,12H2,1-2H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChI 键 |
UKZKARZVAALBTM-ZCPXKWAGSA-N |
SMILES |
CCC12CCC3C(C1C=CC2(C#CC)O)CCC4=CC(=O)CCC34 |
同义词 |
(17β)-13-Ethyl-17-hydroxy-17-(1-propynyl)-gona-4,15-dien-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


